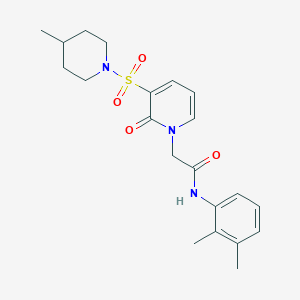

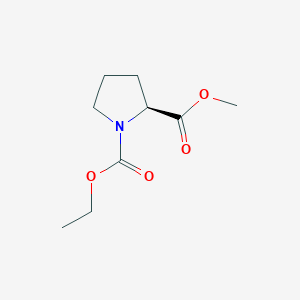

![molecular formula C22H18ClNO2 B2539025 N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide CAS No. 329079-84-7](/img/structure/B2539025.png)

N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 2-phenylacetyl chloride in the presence of a suitable base. The resulting product is then acetylated using acetanilide . The detailed synthetic pathway and conditions can be found in relevant literature .

Molecular Structure Analysis

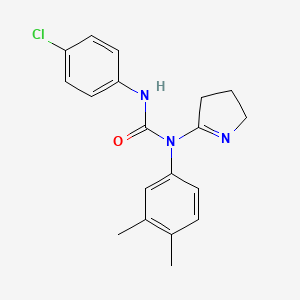

The molecular structure of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide consists of a benzene ring with substituents. The 4-chlorophenyl group is attached to the methyl group, which in turn is connected to the 2-phenylacetyl moiety. The benzamide portion completes the structure. The IUPAC Standard InChI for this compound is: InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .

Scientific Research Applications

Synthetic Organic Chemistry

Synthetic organic chemistry has explored the structural and reactivity relationships of compounds similar to N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide, focusing on the development of N-acylation reagents with improved chemoselectivity. Studies have highlighted the synthesis and application potential of various benzamides and acetamides, showing their significance in creating more efficient synthetic pathways for complex organic molecules (Kondo & Murakami, 2001).

Antituberculosis Activity

Research on organotin(IV) complexes, including those derived from benzamide structures, has demonstrated significant antituberculosis activity. These studies have shown that triorganotin(IV) complexes possess superior antituberculosis properties compared to their diorganotin(IV) counterparts, suggesting the potential of these compounds in developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Alzheimer's Disease Research

In Alzheimer's disease research, compounds structurally related to N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide have been evaluated as potential imaging agents for amyloid plaques in the brain. Radioligands derived from benzamide structures have been studied for their ability to bind to amyloid in vivo, offering insights into the development of diagnostic tools for early detection of Alzheimer's disease (Nordberg, 2007).

Toxicology and Novel Synthetic Opioids

The chemistry and pharmacology of novel synthetic opioids, including N-substituted benzamides, have been reviewed to understand their impact on illicit drug markets and their potential harm. The study emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and highlights the role of stereochemistry in determining the potency of these compounds (Sharma et al., 2018).

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO2/c23-18-12-10-17(11-13-18)15-24-22(26)20-9-5-4-8-19(20)21(25)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXXCUVBNNHJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)

![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2538964.png)

![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)